molecular formula C13H11Cl2N3O2 B2648240 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338395-66-7

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No. B2648240
CAS RN: 338395-66-7
M. Wt: 312.15
InChI Key: UYRNADNVNJEYCI-UHFFFAOYSA-N
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Description

The compound “4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often used in organic synthesis . The 2,4-dichlorobenzoyl component suggests the presence of a benzene ring substituted with two chlorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the carbohydrazide group, and the 2,4-dichlorobenzoyl group. Pyrroles are known to undergo electrophilic substitution reactions . Carbohydrazides can react with carboxylic acids or their derivatives to form hydrazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and stability could be influenced by factors like the presence of the pyrrole ring, the carbohydrazide group, and the 2,4-dichlorobenzoyl group .

Scientific Research Applications

Antimycobacterial Agents Derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, including some with the carbohydrazide moiety, were synthesized and assessed for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives had activity comparable to or better than established drugs, showcasing the potential of these compounds in treating tuberculosis Biava et al., 2008.

Chemical Properties and Applications

Spectroscopic and Reactivity Analysis Pyrrole-2,5-dicarboxaldehyde bis(oxaloyldihydrazone) was synthesized and characterized. The properties of the compound were evaluated, revealing its suitability for non-linear optical (NLO) applications, indicating potential use in the field of photonics and telecommunications Rawat & Singh, 2015.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the target it interacts with in the body. If it’s used in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or it could have applications in fields like medicinal chemistry if it has biological activity .

properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c1-18-6-7(4-11(18)13(20)17-16)12(19)9-3-2-8(14)5-10(9)15/h2-6H,16H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRNADNVNJEYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328397
Record name 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

CAS RN

338395-66-7
Record name 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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